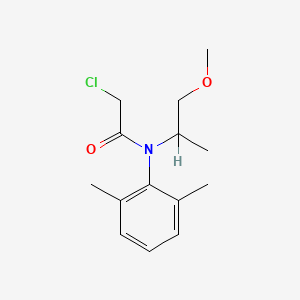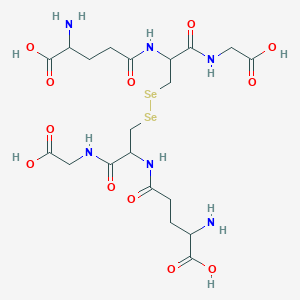![molecular formula C10H9N4O7P B12295709 [(7-Nitro-2,3-dioxoquinoxalin-5-yl)methylamino]methylphosphonic acid](/img/structure/B12295709.png)
[(7-Nitro-2,3-dioxoquinoxalin-5-yl)methylamino]methylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMP 397, also known as Becampanel, is a competitive AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) antagonist. It is primarily recognized for its role as an antiepileptic agent. This compound has garnered attention due to its potential therapeutic applications in treating neurological disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AMP 397 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of AMP 397.
Functionalization: Various functional groups are introduced to the core structure through reactions such as nitration, reduction, and substitution.
Purification: The final product is purified using techniques like crystallization and chromatography to ensure high purity.
Industrial Production Methods
Industrial production of AMP 397 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness. Key considerations include:
Reaction scalability: Ensuring that the reactions can be scaled up without compromising yield or purity.
Safety protocols: Implementing safety measures to handle potentially hazardous reagents and conditions.
Quality control: Rigorous testing to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
AMP 397 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AMP 397 can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Aplicaciones Científicas De Investigación
AMP 397 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on neuronal signaling and potential neuroprotective properties.
Medicine: Explored as a therapeutic agent for treating epilepsy and other neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
AMP 397 exerts its effects by competitively inhibiting AMPA receptors, which are involved in fast synaptic transmission in the central nervous system. By blocking these receptors, AMP 397 can reduce neuronal excitability and prevent seizures. The molecular targets include the glutamate binding sites on the AMPA receptors, and the pathways involved are primarily related to excitatory neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
Perampanel: Another AMPA receptor antagonist used as an antiepileptic agent.
Topiramate: A broad-spectrum antiepileptic drug that also inhibits AMPA receptors.
Lamotrigine: Inhibits glutamate release and has some effects on AMPA receptors.
Uniqueness of AMP 397
AMP 397 is unique due to its high specificity for AMPA receptors and its competitive antagonistic action. Unlike other antiepileptic drugs that may have multiple targets, AMP 397’s selective inhibition of AMPA receptors makes it a valuable tool for studying excitatory neurotransmission and developing targeted therapies for neurological disorders .
Propiedades
Fórmula molecular |
C10H9N4O7P |
|---|---|
Peso molecular |
328.17 g/mol |
Nombre IUPAC |
[(7-nitro-2,3-dioxoquinoxalin-5-yl)methylamino]methylphosphonic acid |
InChI |
InChI=1S/C10H9N4O7P/c15-9-10(16)13-8-5(3-11-4-22(19,20)21)1-6(14(17)18)2-7(8)12-9/h1-2,11H,3-4H2,(H2,19,20,21) |
Clave InChI |
SATDHOJTYJUTDW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=NC(=O)C(=O)N=C21)CNCP(=O)(O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B12295626.png)



![6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12295650.png)


![[2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane](/img/structure/B12295666.png)




![4-(2-{2-chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B12295712.png)
![4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12295719.png)
